N-Fmoc-2-fluoro-4-methyl-L-phenylalanine is a synthetic amino acid derivative that plays a significant role in peptide synthesis and medicinal chemistry. This compound is characterized by the presence of a fluorine atom at the 2-position of the phenyl ring and a methyl group at the 4-position, which can influence the properties and reactivity of peptides in which it is incorporated. The full chemical name reflects its structure, which includes the fluorenylmethoxycarbonyl (Fmoc) protecting group commonly used in solid-phase peptide synthesis.
The compound is synthesized through various chemical methods, with its applications primarily in research and development within biochemistry and pharmaceuticals. It is commercially available from several suppliers, including ChemBK and Advanced ChemBlocks, highlighting its relevance in peptide synthesis .
N-Fmoc-2-fluoro-4-methyl-L-phenylalanine falls under the category of modified amino acids. Its classification is significant for understanding its behavior in biological systems and its potential applications in drug design and development.
The synthesis of N-Fmoc-2-fluoro-4-methyl-L-phenylalanine typically involves multi-step organic reactions, including protection-deprotection strategies, fluorination, and coupling reactions. One common method involves starting from commercially available L-phenylalanine, followed by selective fluorination to introduce the fluorine atom at the desired position .
The synthesis can be performed using techniques such as solid-phase peptide synthesis (SPPS), where the Fmoc group serves as a protective group that can be removed under mild basic conditions. The use of various coupling reagents facilitates the formation of peptide bonds while maintaining the integrity of sensitive functional groups .
The molecular formula for N-Fmoc-2-fluoro-4-methyl-L-phenylalanine is C25H22FNO4. Its structure includes:
The molar mass of this compound is approximately 419.44 g/mol, with a predicted density of 1.294 g/cm³ and a boiling point around 629.5 °C . The pKa value is estimated to be 3.80, indicating its acidic nature.
N-Fmoc-2-fluoro-4-methyl-L-phenylalanine participates in various chemical reactions typical of amino acids, including:
The stability of this compound during synthesis is notable, as it shows minimal racemization or side reactions when incorporated into peptides, which is crucial for maintaining stereochemistry in biological applications .
In peptide synthesis, N-Fmoc-2-fluoro-4-methyl-L-phenylalanine acts as a building block that can influence the conformation and stability of peptides due to steric hindrance from the fluorine and methyl groups. This modification can enhance binding affinity to biological targets or alter pharmacokinetic properties.
Studies indicate that fluorinated amino acids can impact protein folding and stability, making them valuable tools in drug design where modifications can lead to improved therapeutic profiles .
The compound exhibits solid-state properties typical of crystalline amino acids, with high thermal stability suggested by its boiling point. Its predicted density indicates a relatively compact molecular structure.
The presence of the Fmoc group provides a handle for chemical modifications while maintaining the integrity of the amino acid's functional groups. Its acidic nature (pKa) allows it to participate effectively in various biochemical reactions.
N-Fmoc-2-fluoro-4-methyl-L-phenylalanine has several scientific uses:
Palladium-catalyzed cross-coupling has revolutionized the synthesis of non-canonical amino acids, enabling precise installation of fluorinated aryl groups onto alanine frameworks. These methods offer exceptional control over regiochemistry and stereochemistry, which is critical for synthesizing enantiomerically pure N-Fmoc-2-fluoro-4-methyl-L-phenylalanine.
Negishi cross-coupling between organozinc derivatives of protected alanines and halogenated fluorotoluenes provides a direct route to ortho-fluorinated phenylalanine scaffolds. The reaction utilizes Pd(0) catalysts to couple in situ-generated organozinc iodides derived from protected iodoalanine precursors with fluoro-substituted aryl halides. Key advancements include:
Table 1: Negishi Coupling Optimization for Fluorinated Phenylalanine Synthesis
Aryl Halide | Catalyst System | Temperature | Yield (%) | Reference |
---|---|---|---|---|
4-Fluoroiodobenzene | Pd₂(dba)₃/SPhos (2.5:5 mol%) | 25°C | 80 | [5] |
2-Fluoro-4-methylbromobenzene | (PPh₃)₂PdCl₂/DIBAL (5:10 mol%) | 65-70°C | 68 | [5] |
Pentafluorophenyl iodide | Pd(Amphos)₂Cl₂ | 25°C | 75 | [4] |
Preserving chiral integrity during cross-coupling demands precise control over reaction parameters to prevent epimerization at the α-carbon:
Table 2: Solvent and Base Impact on Stereochemical Integrity
Solvent System | Base | Reaction Temp (°C) | % ee of Product | |
---|---|---|---|---|
Tetrahydrofuran | Diisopropylethylamine | 25 | 98 | [5] |
Dimethylformamide | Triethylamine | 65 | 95 | [7] |
Dimethylacetamide | Potassium carbonate | 80 | 90 | [5] |
Chiral auxiliaries enable asymmetric construction of the stereogenic center in 2-fluoro-4-methylphenylalanine, circumventing the need for resolution. These methods provide >99% enantiomeric excess when optimized.
The Schöllkopf method employs (2S)-(+)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine as a recyclable chiral template. Key steps include:
(4S)-tert-Butyl-1,3-imidazolidin-2-one derivatives serve as rigid templates for stereocontrolled benzylation:
Table 3: Chiral Auxiliary Performance in Asymmetric Synthesis
Chiral Auxiliary | Electrophile | Diastereomeric Ratio | Overall Yield (%) | |
---|---|---|---|---|
Schöllkopf bis-lactim ether | 2-Fluoro-4-methylbenzyl bromide | 97:3 | 85 | [5] |
tert-Butyl imidazolidinone | 2-Fluoro-4-methylbenzyl bromide | 99:1 | 80 | [5] |
(S)-Benzylimidazolidinone | Pentafluorobenzyl bromide | 95:5 | 75 | [5] |
Incorporating N-Fmoc-2-fluoro-4-methyl-L-phenylalanine into peptides requires specialized protocols to prevent epimerization and ensure coupling efficiency during solid-phase peptide synthesis.
Microwave irradiation dramatically accelerates solid-phase synthesis while preserving chiral purity:
Table 4: Microwave vs. Conventional Deprotection Efficiency
Deprotection Agent | Temperature | Time (Conventional) | Time (Microwave) | Purity Gain (%) | |
---|---|---|---|---|---|
20% Piperidine/Dimethylformamide | 25°C | 20 min | 60 sec | +15 | [6] |
25% Piperazine/Dimethylformamide | 50°C | 15 min | 30 sec | +22 | [10] |
0.5M 1,8-Diazabicyclo[5.4.0]undec-7-ene/Dimethylformamide | 25°C | 30 min | 90 sec | +10 | [2] |
Solvent selection critically influences the racemization of sterically demanding fluorinated residues during peptide elongation:
Table 5: Solvent Impact on Racemization of Fluorinated Residues
Solvent System | Coupling Agent | % Racemization per Cycle | Peptide Purity (%) | |
---|---|---|---|---|
Dimethylformamide | O-(7-Azabenzotriazol-1-yl)-N,N,N,N-tetramethyluronium hexafluorophosphate | 0.8 | 75 | [3] |
Dimethylformamide/Dichloromethane (1:3) | O-(Benzotriazol-1-yl)-N,N,N,N-tetramethyluronium hexafluorophosphate | 0.2 | 94 | |
N-Methylpyrrolidone/Dimethylformamide (3:7) | O-(7-Azabenzotriazol-1-yl)-N,N,N,N-tetramethyluronium hexafluorophosphate | 0.4 | 88 | [6] |
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.: 33227-10-0